Dde-D-dab(alloc)-OH
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Description
Dde-D-dab(alloc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C18H26N2O6 and its molecular weight is 366,42 g/mole. The purity is usually 95%.
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Biological Activity
Dde-D-dab(alloc)-OH, a derivative of D-2,4-diaminobutyric acid (Dab), is an important compound in peptide synthesis, particularly due to its unique protective groups: Dde (4,4'-Dichlorodiphenylsulphonyl) and alloc (allyloxycarbonyl). This article explores its biological activity, synthesis methods, and potential applications in various fields.
Overview of this compound
This compound serves primarily as a protected amino acid building block in solid-phase peptide synthesis. The protective groups allow for selective coupling during peptide assembly and can be removed under specific conditions to reveal the functional groups of the amino acid. The D-amino acid structure is particularly significant as it can influence peptide conformation and stability, impacting receptor interactions and biological signaling pathways.
Synthesis Methods
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), utilizing orthogonal protection strategies. This approach enables the formation of complex peptide structures, including cyclic and branched peptides. The use of Fmoc (Fluorenylmethoxycarbonyl) as an additional protecting group further enhances the versatility of this compound in synthesizing diverse peptides.
While specific biological activities of this compound are not extensively documented, compounds with similar structures have been studied for their roles in modulating biological processes. D-amino acids often exhibit unique properties that can affect:
- Peptide Conformation : The incorporation of D-amino acids can alter the folding and stability of peptides, potentially enhancing their biological activity.
- Receptor Interactions : Changes in amino acid chirality can influence how peptides interact with biological receptors, which may lead to altered signaling pathways.
Case Studies and Research Findings
- Antimicrobial Activity : Research has shown that peptides incorporating D-amino acids can exhibit improved antimicrobial properties. For instance, modifications to the structure of polymyxin B by substituting certain residues with D-amino acids have been linked to increased efficacy against resistant bacterial strains while maintaining low cytotoxicity in human cell lines .
- Cytotoxicity Studies : In studies involving HepG2 cells, certain derivatives of Dab demonstrated varying levels of cytotoxicity depending on structural modifications. For example, replacing linear sequences within peptides with D-amino acids affected both antibacterial activity and cytotoxicity profiles .
- Immunological Implications : The introduction of D-amino acids into peptide sequences has been associated with changes in immune responses. For example, alterations in T-cell mediated cytokine production have been observed, suggesting potential applications in immunotherapy or vaccine development .
Comparative Analysis
A summary table comparing the biological activities and properties of various derivatives related to this compound is provided below:
Compound | Biological Activity | Cytotoxicity Level | Applications |
---|---|---|---|
This compound | Modulates receptor interactions | Low | Peptide synthesis |
Polymyxin B Derivative | Enhanced antimicrobial activity | Moderate | Antibiotic development |
Fmoc-Dab-OH | Influences immune response | Varies | Immunotherapy |
Properties
IUPAC Name |
(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-4-(prop-2-enoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-5-8-26-17(25)19-7-6-12(16(23)24)20-11(2)15-13(21)9-18(3,4)10-14(15)22/h5,12,21H,1,6-10H2,2-4H3,(H,19,25)(H,23,24)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSDGSZSUXSVKJ-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@H](CCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.